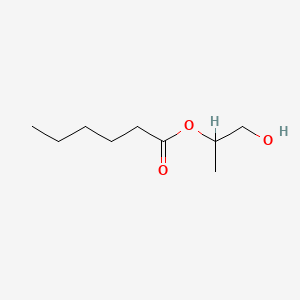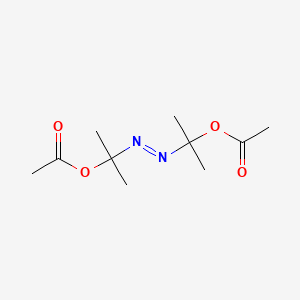
1,1'-Azobis(1-methylethyl) diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Azobis(1-methylethyl) diacetate, also known as 2,2’-azobis(2-propanol) diacetate, is a chemical compound with the molecular formula C10H18N2O4. It is an azo compound, characterized by the presence of a nitrogen-nitrogen double bond (N=N) within its structure. This compound is commonly used as an initiator in radical polymerization reactions due to its ability to generate free radicals upon thermal decomposition .
准备方法
The synthesis of 1,1’-Azobis(1-methylethyl) diacetate typically involves the reaction of 2,2’-azobis(2-propanol) with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the diacetate ester. The general reaction scheme is as follows:
2,2’-azobis(2-propanol)+acetic anhydride→1,1’-Azobis(1-methylethyl) diacetate+acetic acid
Industrial production methods often employ metal-based Lewis acid catalysts to enhance the reaction efficiency and yield. These catalysts facilitate the conversion of aldehydes with acetic anhydride to form the desired diacetate compounds .
化学反应分析
1,1’-Azobis(1-methylethyl) diacetate undergoes various chemical reactions, primarily involving radical mechanisms. Some of the common reactions include:
Thermal Decomposition: Upon heating, the compound decomposes to generate free radicals, which can initiate polymerization reactions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, where the azo group (N=N) can be reduced to hydrazine (N-NH2) or oxidized to form nitrogen gas (N2).
Substitution Reactions: The acetate groups can be substituted with other functional groups under appropriate conditions, leading to the formation of various derivatives.
科学研究应用
1,1’-Azobis(1-methylethyl) diacetate has a wide range of applications in scientific research, including:
Chemistry: It is extensively used as a radical initiator in the synthesis of polymers and copolymers.
Biology: The compound is used in the study of radical-induced biological processes and oxidative stress. It serves as a model compound to investigate the effects of free radicals on biological systems.
Medicine: Research on the compound’s potential therapeutic applications is ongoing. It is being explored for its role in drug delivery systems and as a precursor for the synthesis of bioactive molecules.
Industry: In industrial applications, 1,1’-Azobis(1-methylethyl) diacetate is used in the production of plastics, adhesives, and coatings.
相似化合物的比较
1,1’-Azobis(1-methylethyl) diacetate can be compared with other azo compounds, such as:
2,2’-Azobis(2-methylpropionamidine) dihydrochloride (AIBA): A water-soluble azo initiator used in polymerization reactions.
2,2’-Azobis(2-(2-imidazoline-2-yl) propane) dihydrochloride (AIBI): Another water-soluble azo initiator with applications in polymer chemistry.
1,1’-Azobis(5-methyltetrazole): A high-nitrogen azo compound used in energetic materials.
The uniqueness of 1,1’-Azobis(1-methylethyl) diacetate lies in its specific structure and the presence of acetate groups, which influence its reactivity and applications in various fields.
属性
| 40888-97-9 | |
分子式 |
C10H18N2O4 |
分子量 |
230.26 g/mol |
IUPAC 名称 |
2-[(E)-2-acetyloxypropan-2-yldiazenyl]propan-2-yl acetate |
InChI |
InChI=1S/C10H18N2O4/c1-7(13)15-9(3,4)11-12-10(5,6)16-8(2)14/h1-6H3/b12-11+ |
InChI 键 |
PZILQNGWHUGDLZ-VAWYXSNFSA-N |
手性 SMILES |
CC(=O)OC(C)(C)/N=N/C(C)(C)OC(=O)C |
规范 SMILES |
CC(=O)OC(C)(C)N=NC(C)(C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


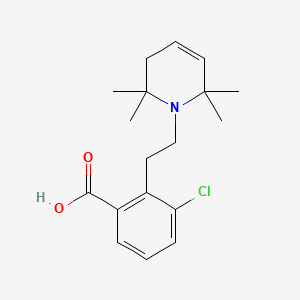

![Titanium, [1,2-ethanediolato(2-)-kappaO,kappaO']bis(isooctadecanoato-kappaO)-](/img/structure/B13749537.png)

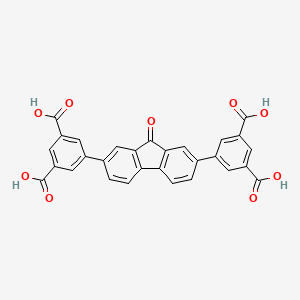

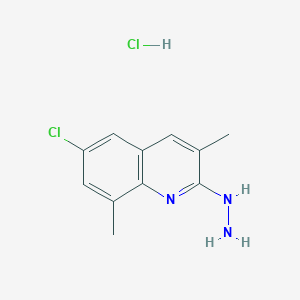
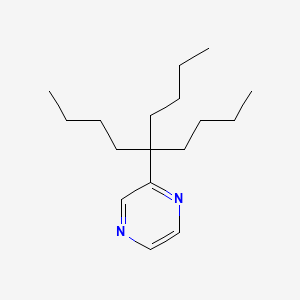
![3-(Dimethylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13749570.png)

